(Piperidine-1,4-diyl)dimethanamine
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Overview
Description
1,4-Piperidinedimethanamine(9CI) is a heterocyclic organic compound with the molecular formula C₇H₁₇N₃ It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Piperidinedimethanamine(9CI) can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with formaldehyde and ammonia. The reaction typically occurs under basic conditions, with the pH maintained around 9-10 to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Piperidine} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{1,4-Piperidinedimethanamine(9CI)} ]
Industrial Production Methods
In industrial settings, the production of 1,4-Piperidinedimethanamine(9CI) often involves the catalytic hydrogenation of pyridine derivatives. This process is typically carried out using a molybdenum disulfide catalyst under high pressure and temperature conditions. The reaction can be summarized as:
[ \text{Pyridine Derivative} + \text{Hydrogen} \rightarrow \text{1,4-Piperidinedimethanamine(9CI)} ]
Chemical Reactions Analysis
Types of Reactions
1,4-Piperidinedimethanamine(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1,4-Piperidinedimethanamine(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Piperidinedimethanamine(9CI) involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound can also participate in enzymatic reactions, influencing metabolic pathways. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the additional methanamine groups.
Pyrrolidine: A five-membered ring analog with similar chemical properties.
Piperazine: A six-membered ring containing two nitrogen atoms, offering different reactivity and applications.
Uniqueness
1,4-Piperidinedimethanamine(9CI) is unique due to its dual amine functionality, which provides versatility in chemical reactions and applications. This dual functionality allows it to participate in a broader range of reactions compared to simpler analogs like piperidine or pyrrolidine.
Properties
CAS No. |
624742-76-3 |
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Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-(aminomethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C7H17N3/c8-5-7-1-3-10(6-9)4-2-7/h7H,1-6,8-9H2 |
InChI Key |
GGAIXWANWQSLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CN |
Origin of Product |
United States |
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